HDAC2 Inhibition Potency: 4-Amino-N-pyridin-4-ylbenzamide vs. Tacedinaline (CI-994)
4-Amino-N-pyridin-4-ylbenzamide demonstrates nanomolar binding affinity for HDAC2, with a Ki of 73 nM in a biochemical assay using full-length FLAG-tagged human HDAC2 [1]. This represents a significant potency advantage over the clinical-stage class I HDAC inhibitor Tacedinaline (CI-994), which exhibits an IC50 of 0.9–1.2 µM for HDAC1/2/3 [2]. The ~12-fold greater affinity suggests that the 4-aminopyridylbenzamide scaffold may serve as a more efficient zinc-binding warhead than the phenylenediamine motif found in CI-994.
| Evidence Dimension | HDAC2 binding affinity (Ki) vs. HDAC2 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Ki = 73 nM for human HDAC2 |
| Comparator Or Baseline | Tacedinaline (CI-994): IC50 = 0.9 µM for HDAC2 |
| Quantified Difference | ~12.3-fold greater potency for the target compound (note: Ki vs. IC50 cross-study comparison; values approximate) |
| Conditions | Biochemical assay: Inhibition of full-length C-terminal FLAG-tagged HDAC2 using Ac-Leu-Gly-Lys(Ac)-AMC substrate |
Why This Matters
For researchers seeking a differentiated HDAC inhibitor scaffold, the ~12-fold improvement in target affinity compared to the clinically validated CI-994 provides a meaningful starting point for lead optimization.
- [1] BindingDB. BDBM19410. Ki: 73 nM. Inhibition of full length C-terminal FLAG-tagged HDAC2 (unknown origin) assessed as apparent inhibition constant using (Ac-Leu-Gly-Lys(Ac)-AMC as substrate. View Source
- [2] MeilunBio. CI994 (Tacedinaline). IC50 for HDAC1, 2, 3 and 8: 0.9, 0.9, 1.2 and >20 µM. View Source
